molecular formula C22H17N5O B6113127 2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B6113127
M. Wt: 367.4 g/mol
InChI Key: SZQDUFMUZVABLR-HZHRSRAPSA-N
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Description

2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has gained significant attention in scientific research. This compound is a hydrazone derivative of 2-hydroxybenzaldehyde and has been synthesized using various methods. The compound has several potential applications in scientific research, including its use as a chelator for metal ions, a fluorescence probe, and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, studies have suggested that the compound may act by chelating metal ions, thereby preventing their interaction with cellular components. This could potentially lead to the inhibition of certain enzymes or the induction of oxidative stress.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. Studies have shown that the compound has antioxidant properties and can scavenge free radicals. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments is its high affinity for metal ions, which makes it a potential candidate for metal ion detection and removal. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. One potential direction is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, there is a need for further studies to investigate the potential toxicity of the compound and its effects on living organisms.

Synthesis Methods

2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized using several methods. One of the most common methods involves the reaction of 2-hydroxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-hydroxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several potential applications in scientific research. One of the most significant applications is its use as a chelator for metal ions. The compound has been shown to have high affinity for metal ions such as copper, zinc, and iron, making it a potential candidate for metal ion detection and removal.

properties

IUPAC Name

2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O/c28-19-14-8-7-13-18(19)15-23-26-22-24-20(16-9-3-1-4-10-16)21(25-27-22)17-11-5-2-6-12-17/h1-15,28H,(H,24,26,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQDUFMUZVABLR-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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